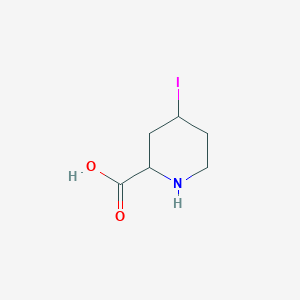

4-Iodopipecolinic acid

Beschreibung

4-Iodopipecolinic acid is a halogenated piperidine derivative characterized by a six-membered piperidine ring substituted with an iodine atom at the 4-position and a carboxylic acid group. Piperidine derivatives are widely studied in medicinal chemistry due to their conformational rigidity and ability to modulate biological targets, such as enzymes and receptors . The iodine substituent introduces steric bulk and lipophilicity, which may influence binding affinity and metabolic stability compared to non-halogenated analogs .

Eigenschaften

Molekularformel |

C6H10INO2 |

|---|---|

Molekulargewicht |

255.05 g/mol |

IUPAC-Name |

4-iodopiperidine-2-carboxylic acid |

InChI |

InChI=1S/C6H10INO2/c7-4-1-2-8-5(3-4)6(9)10/h4-5,8H,1-3H2,(H,9,10) |

InChI-Schlüssel |

AVSXGNYQIHUEEL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC(CC1I)C(=O)O |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Substitution Reactions at the 4-Iodo Position

The iodine atom in 4-Iodopipecolinic acid likely acts as a leaving group, enabling nucleophilic aromatic substitution (SNAr) or aliphatic substitution reactions. For example:

-

Nucleophilic Aromatic Substitution : If the ring is activated by electron-withdrawing groups (e.g., carboxylic acid), iodine could be replaced by nucleophiles (e.g., amines, alkoxides) under basic or acidic conditions.

-

Aliphatic Substitution : In an SN2 mechanism, iodine could be displaced by strong nucleophiles (e.g., Grignard reagents, enolates) if the steric environment permits.

Key Factors :

-

The carboxylic acid group may deprotonate, increasing electron density and activating the ring for nucleophilic attack .

-

Solvent choice (e.g., polar aprotic solvents like DMF) and reaction temperature would influence reaction rates .

Decarboxylation Reactions

The carboxylic acid group in 4-Iodopipecolinic acid may undergo decarboxylation, particularly under thermal or enzymatic conditions. For example:

-

Non-oxidative Decarboxylation : Similar to phenolic acid decarboxylases (PADs), which convert carboxylic acids to vinyl derivatives via quinone methide intermediates .

-

Thermal Decarboxylation : Heating may lead to loss of CO₂, forming a cyclic amine (e.g., piperidine derivatives).

Experimental Considerations :

-

Presence of acidic or basic conditions could stabilize intermediates .

-

Iodine’s electron-withdrawing effect might lower the activation energy for decarboxylation .

Cycloaddition and Cyclization Reactions

The amine group in 4-Iodopipecolinic acid could participate in cycloaddition reactions, such as:

-

1,3-Dipolar Cycloadditions : Reaction with carbonyl compounds (e.g., ketones, aldehydes) to form spiro or fused heterocycles, analogous to L-proline’s reactivity .

-

Friedländer Synthesis : If the amine is adjacent to a carbonyl group, condensation with ketones could form quinoline derivatives .

Mechanistic Insights :

-

The iodine substituent may direct regioselectivity or stabilize transition states in cycloadditions .

-

Microwave irradiation or Lewis acid catalysis could accelerate reaction rates .

Oxidative and Reductive Transformations

The iodine atom and amine group may undergo oxidation or reduction:

-

Oxidation : Iodine could act as a redox-active site, enabling conversion to iodyl (I⁺) or other oxidized states under specific conditions (e.g., with oxidizing agents like IBX) .

-

Reduction : Reduction of the amine group (e.g., to a methylene bridge) could occur using reagents like LiAlH₄.

Key Observations :

-

Oxidative cleavage of the ring might generate open-chain derivatives, depending on reaction conditions .

-

Electron-withdrawing groups (e.g., iodine) could modulate redox potentials .

Functional Group Transformations

The carboxylic acid group in 4-Iodopipecolinic acid can participate in classical organic reactions:

-

Esterification/Amidation : Conversion to esters or amides using alcohol or amine nucleophiles.

-

Cross-Coupling : Potential for Suzuki or Heck reactions if the iodine is part of an aromatic ring .

Example Conditions :

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Amide Formation | DCC, DMAP, amine, DMF | Amide derivative |

| Suzuki Coupling | Pd catalyst, boronic acid, base | Cross-coupled product |

Stability and Solvent Effects

The reactivity of 4-Iodopipecolinic acid is influenced by solvent choice:

-

Protic Solvents : May stabilize intermediates via hydrogen bonding (e.g., in SNAr reactions) .

-

Polar Aprotic Solvents : Enhance nucleophilicity and reaction rates in substitution reactions .

-

HFIP : As observed in iridium-catalyzed reactions, HFIP can lower activation energies for reductive elimination steps .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-Iodopipecolinic acid with key analogs:

*Data extrapolated from structurally related compounds.

Key Observations:

- Ring Structure : Piperidine (saturated) in 4-Iodopipecolinic acid vs. pyridine (aromatic) in 4-Chloropicolinic acid alters electronic properties and basicity. Piperidine’s flexibility may improve binding to globular protein targets .

- Functional Groups: The carboxylic acid group in 4-Iodopipecolinic acid and Isonipecotic acid introduces acidity (pKa ~2–4), enabling salt formation and hydrogen bonding, whereas 4-Iodoanisole’s methoxy group is electron-donating and non-ionizable .

Research Findings and Trends

- Halogen Bonding : Iodine’s polarizability enhances halogen bonding with protein residues, a feature exploited in 4-Iodophenylalanine-derived kinase inhibitors .

- Toxicity Profiles: Iodinated compounds like 4-Iodophenyl isothiocyanate exhibit higher acute toxicity (Hazard Class 6.1) compared to non-halogenated analogs, necessitating stringent safety protocols .

Q & A

Q. What methodologies enable the use of 4-Iodopipecolinic acid as a probe in neurochemical imaging studies?

- Methodological Answer: Radiolabeling with ¹²³I or ¹²⁵I via isotopic exchange, followed by SPECT/CT imaging in rodent models. Validate target specificity using blocking studies with non-radioactive analogs. Correlate in vivo distribution data with ex vivo autoradiography and HPLC quantification of brain homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.